molecular formula C18H17F3 B12550620 1,1'-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene CAS No. 821799-40-0

1,1'-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene

Cat. No.: B12550620
CAS No.: 821799-40-0
M. Wt: 290.3 g/mol
InChI Key: VNUNHKWMIWIUBF-UHFFFAOYSA-N
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Description

1,1’-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene is an organofluorine compound characterized by the presence of trifluoromethyl groups. Organofluorides are known for their high lipophilicity, improved metabolic stability, and enhanced bioactivity compared to their parent molecules

Preparation Methods

The synthesis of 1,1’-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene involves several steps. One common method includes the reaction of hexafluoropropene with 1,3,3,3-tetrafluoropropene in the presence of an acid catalyst . Another approach involves fluorinating 2,4-dichloro-1,1,1,5,5,5-hexafluoro-2-(trifluoromethyl)pentane in the presence of a catalyst . These methods highlight the importance of fluorination reactions in the synthesis of trifluoromethylated compounds.

Chemical Reactions Analysis

1,1’-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1,1’-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene involves its interaction with molecular targets through its trifluoromethyl groups. These groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The trifluoromethyl groups also increase the compound’s metabolic stability, reducing its degradation and prolonging its activity .

Comparison with Similar Compounds

1,1’-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene can be compared with other trifluoromethylated compounds such as:

The uniqueness of 1,1’-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene lies in its specific structure, which provides a balance of high lipophilicity and metabolic stability, making it particularly valuable in pharmaceutical and agrochemical research.

Properties

CAS No.

821799-40-0

Molecular Formula

C18H17F3

Molecular Weight

290.3 g/mol

IUPAC Name

[3-phenyl-3-(trifluoromethyl)pent-4-enyl]benzene

InChI

InChI=1S/C18H17F3/c1-2-17(18(19,20)21,16-11-7-4-8-12-16)14-13-15-9-5-3-6-10-15/h2-12H,1,13-14H2

InChI Key

VNUNHKWMIWIUBF-UHFFFAOYSA-N

Canonical SMILES

C=CC(CCC1=CC=CC=C1)(C2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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